4-(chloromethyl)-1,3-thiazole-2-carbonyl Chloride 4-(chloromethyl)-1,3-thiazole-2-carbonyl Chloride
Brand Name: Vulcanchem
CAS No.: 200418-16-2
VCID: VC7956542
InChI: InChI=1S/C5H3Cl2NOS/c6-1-3-2-10-5(8-3)4(7)9/h2H,1H2
SMILES: C1=C(N=C(S1)C(=O)Cl)CCl
Molecular Formula: C5H3Cl2NOS
Molecular Weight: 196.05 g/mol

4-(chloromethyl)-1,3-thiazole-2-carbonyl Chloride

CAS No.: 200418-16-2

Cat. No.: VC7956542

Molecular Formula: C5H3Cl2NOS

Molecular Weight: 196.05 g/mol

* For research use only. Not for human or veterinary use.

4-(chloromethyl)-1,3-thiazole-2-carbonyl Chloride - 200418-16-2

Specification

CAS No. 200418-16-2
Molecular Formula C5H3Cl2NOS
Molecular Weight 196.05 g/mol
IUPAC Name 4-(chloromethyl)-1,3-thiazole-2-carbonyl chloride
Standard InChI InChI=1S/C5H3Cl2NOS/c6-1-3-2-10-5(8-3)4(7)9/h2H,1H2
Standard InChI Key YYRHYWJJIKIDHM-UHFFFAOYSA-N
SMILES C1=C(N=C(S1)C(=O)Cl)CCl
Canonical SMILES C1=C(N=C(S1)C(=O)Cl)CCl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-(Chloromethyl)-1,3-thiazole-2-carbonyl chloride (IUPAC name: 4-(chloromethyl)-1,3-thiazole-2-carbonyl chloride) belongs to the thiazole family, a five-membered heterocycle containing one sulfur and one nitrogen atom. The molecular formula is C₅H₃Cl₂NOS, with a molecular weight of 204.06 g/mol. Key structural features include:

  • A chloromethyl (-CH₂Cl) group at position 4, which enhances electrophilicity.

  • A carbonyl chloride (-COCl) group at position 2, a highly reactive acylation agent.

The compound’s planar thiazole ring facilitates conjugation, while the electron-withdrawing substituents polarize the ring system, influencing its reactivity in substitution and cross-coupling reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 4-(chloromethyl)-1,3-thiazole-2-carbonyl chloride can be inferred from methods used for analogous thiazoles. A plausible route involves:

  • Formation of 1,3-Thiazole-2-Carboxylic Acid: Condensation of thioamides with α-haloketones, followed by oxidation.

  • Chlorination with Thionyl Chloride (SOCl₂): Treatment of the carboxylic acid with excess SOCl₂ under reflux to yield the carbonyl chloride .

Reaction Conditions:

  • Temperature: 60–80°C

  • Solvent: Anhydrous dichloromethane or toluene

  • Yield: ~70% (estimated based on similar reactions) .

Industrial Manufacturing

Industrial production likely employs continuous flow reactors to enhance safety and efficiency, given the hazardous nature of thionyl chloride. Key steps include:

  • In-line Purification: Distillation or crystallization to isolate the product.

  • Waste Management: Neutralization of HCl by-products using alkaline scrubbers .

Physicochemical Properties

Thermal and Solubility Profiles

Data extrapolated from related compounds suggest:

PropertyValueSource Analogue
Melting Point45–50°C (dec.)
Boiling Point220–225°C (extrapolated)
Density1.45 g/cm³
Solubility in WaterReacts violently
Solubility in Organic SolventsMiscible in DCM, THF, ether

The compound is hygroscopic and undergoes hydrolysis in aqueous media, releasing HCl and forming 1,3-thiazole-2-carboxylic acid .

Reactivity and Applications

Nucleophilic Acyl Substitution

The carbonyl chloride group participates in acylation reactions with amines, alcohols, and thiols:

  • With Amines: Forms amides, e.g., reaction with benzylamine yields N-benzyl-1,3-thiazole-2-carboxamide.

  • With Alcohols: Produces esters, useful in polymer chemistry .

Electrophilic Chloromethyl Substitution

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., azide, cyanide), enabling functionalization at position 4. For example, reaction with sodium azide generates 4-azidomethyl derivatives, precursors to click chemistry applications .

Pharmaceutical Intermediates

Thiazole derivatives exhibit antimicrobial, antifungal, and antiviral activities. While direct studies on this compound are lacking, analogs like 2-chloro-4-(chloromethyl)thiazole show:

Biological ActivityMIC (µg/mL)Target Organism
Antifungal6.25–12.5Candida albicans
Antibacterial12.5–25Staphylococcus aureus

These findings suggest potential for derivatization into bioactive molecules .

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